Kazinol F

Description

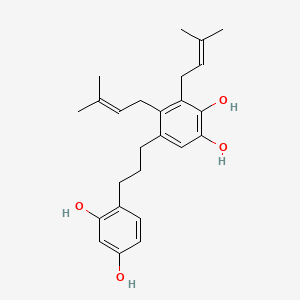

Structure

2D Structure

3D Structure

Properties

CAS No. |

104494-35-1 |

|---|---|

Molecular Formula |

C25H32O4 |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

5-[3-(2,4-dihydroxyphenyl)propyl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol |

InChI |

InChI=1S/C25H32O4/c1-16(2)8-12-21-19(7-5-6-18-10-11-20(26)15-23(18)27)14-24(28)25(29)22(21)13-9-17(3)4/h8-11,14-15,26-29H,5-7,12-13H2,1-4H3 |

InChI Key |

PNQQDEFGJPUAGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1CCCC2=C(C=C(C=C2)O)O)O)O)CC=C(C)C)C |

Appearance |

Solid powder |

Other CAS No. |

104494-35-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Kazinol F; |

Origin of Product |

United States |

Foundational & Exploratory

Kazinol F: A Technical Guide to its Natural Sources, Isolation, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazinol F, a prenylated flavonoid found predominantly in the plant genus Broussonetia, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and a summary of its known biological effects, including tyrosinase inhibition, and cytotoxic activities. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Natural Sources of this compound

This compound is primarily isolated from two main species within the Moraceae family:

-

Broussonetia kazinoki : The root bark of this plant is a rich source of this compound and other prenylated polyphenols.[1][2] Broussonetia kazinoki has been utilized in traditional medicine for treating various ailments, including burns and acne.[1]

-

Broussonetia papyrifera (Paper Mulberry) : This species is another significant natural source of this compound.[3][4] Different parts of the paper mulberry plant have been traditionally used for their medicinal properties.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic techniques. The following is a detailed experimental protocol based on methodologies described in the scientific literature for the isolation of compounds from Broussonetia kazinoki.

Experimental Protocol: Isolation of this compound from Broussonetia kazinoki

2.1.1. Plant Material and Extraction

-

Plant Material : Dried and powdered root barks of Broussonetia kazinoki are used as the starting material.

-

Extraction :

2.1.2. Solvent Partitioning

-

The crude ethanol extract is suspended in water.

-

Successive partitioning is performed with solvents of increasing polarity:

-

n-hexane

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-butanol

-

-

The majority of this compound is typically found in the dichloromethane fraction.[1]

2.1.3. Chromatographic Purification

-

Silica Gel Column Chromatography :

-

The dichloromethane extract is subjected to silica gel column chromatography.[1]

-

A gradient elution system is employed, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate (e.g., hexane:EtOAc mixtures).[1]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography :

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Final purification to obtain high-purity this compound is often achieved using preparative HPLC with a C18 column.

-

A suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, is used for elution.

-

2.1.4. Structure Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS) : To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) : ¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC experiments are used to elucidate the complete chemical structure.

Experimental Workflow Diagram

Biological Activities of this compound

This compound has demonstrated a range of biological activities, with the most well-documented being its potent tyrosinase inhibitory effect. It has also shown cytotoxic activity against various cancer cell lines.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: Tyrosinase Inhibitory Activity of this compound

| Assay Type | IC₅₀ (µM) | Source Organism of Tyrosinase | Reference |

| Monophenolase Inhibition | 17.9 | Mushroom | [2] |

| Diphenolase Inhibition | 26.9 | Mushroom | [2] |

| Tyrosinase Inhibition | 2.12 | Mushroom | [5] |

| Tyrosinase Inhibition | 0.396 (µg/mL) | Mushroom | [4] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A375P | Human Melanoma | > 30 | [1] |

| B16F10 | Murine Melanoma | > 30 | [1] |

| B16F1 | Murine Melanoma | > 30 | [1] |

Note: Further research is required to establish a broader profile of this compound's cytotoxic activity against a wider range of cancer cell lines and to determine its anti-inflammatory potential with specific IC₅₀ values.

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of this compound are still under investigation, studies on structurally related compounds from Broussonetia species provide insights into potential signaling pathways that may be modulated by this compound. It is important to note that the following pathways are based on research on related kazinols and flavonoids, and direct evidence for this compound's interaction with these pathways requires further investigation.

Potential Signaling Pathways Modulated by this compound and Related Compounds

-

AMPK (AMP-activated protein kinase) Pathway : Kazinol U, a related compound, has been shown to induce the phosphorylation of AMPK, which in turn down-regulates the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[6] This suggests a potential mechanism for the tyrosinase inhibitory and anti-melanogenic effects of this compound.

-

MAPK (Mitogen-activated protein kinase) Pathway : The MAPK signaling cascade, including ERK, JNK, and p38, is crucial in cell proliferation, differentiation, and apoptosis. Broussoflavonol B, another flavonoid from Broussonetia kazinoki, has been shown to suppress the phosphorylation of ERK in pancreatic cancer cells.[7] Given that flavonoids can modulate MAPK signaling, it is plausible that this compound may also exert its anticancer effects through this pathway.

-

PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B) Pathway : The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. While direct evidence for this compound is lacking, flavonoids, in general, are known to modulate this pathway.

Hypothetical Signaling Pathway Diagram

The following diagram illustrates a hypothetical model of how this compound might exert its biological effects based on the activities of related compounds.

Conclusion and Future Directions

This compound is a promising natural compound with well-established tyrosinase inhibitory activity and emerging evidence of cytotoxic effects. The detailed isolation protocol provided in this guide offers a clear pathway for obtaining this compound for further research. While the precise molecular mechanisms of this compound are not fully elucidated, the known activities of related compounds suggest that its biological effects are likely mediated through the modulation of key signaling pathways such as AMPK, MAPK, and PI3K/Akt.

Future research should focus on:

-

Expanding the biological activity profile of this compound : Investigating its anti-inflammatory, antioxidant, and a broader range of anticancer activities with corresponding quantitative data.

-

Elucidating the precise molecular mechanisms : Conducting in-depth studies to confirm the direct effects of this compound on the proposed signaling pathways and to identify its specific molecular targets.

-

Preclinical and clinical evaluation : Should further in vitro and in vivo studies yield positive results, the therapeutic potential of this compound could be explored in preclinical and eventually clinical settings for conditions such as hyperpigmentation disorders and certain types of cancer.

This technical guide serves as a foundational resource to stimulate and support further investigation into the promising therapeutic applications of this compound.

References

- 1. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C25H32O4 | CID 184311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kazinol U inhibits melanogenesis through the inhibition of tyrosinase‐related proteins via AMP kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broussoflavonol B from Broussonetia kazinoki Siebold Exerts Anti-Pancreatic Cancer Activity through Downregulating FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

Kazinol F: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazinol F, a prenylated flavonoid isolated from the roots of Broussonetia kazinoki, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a particular focus on its cytotoxic, anti-inflammatory, and tyrosinase inhibitory effects. While direct mechanistic studies on this compound are limited, this guide synthesizes the available data for this compound and extrapolates potential signaling pathways based on the well-documented activities of its close structural analogs, Kazinol A, C, and U. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development, providing a foundation for future investigations into the therapeutic potential of this compound.

Introduction

This compound is a member of the flavonoid family, a class of secondary metabolites in plants known for their wide range of pharmacological properties. Isolated from the root bark of Broussonetia kazinoki, a plant used in traditional medicine, this compound has demonstrated potent biological activities in preclinical studies. This guide will delve into the molecular mechanisms underlying these activities, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Cytotoxic Activity and Potential Anti-Cancer Mechanisms

This compound has exhibited significant cytotoxic effects against various human cancer cell lines. The primary mechanism is believed to be the induction of apoptosis, or programmed cell death, a critical process in cancer therapy.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic potential of this compound has been quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values for this compound against several cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A375P | Human Melanoma | 19.31 | [1] |

| B16F10 | Murine Melanoma | 21.89 | [1] |

| B16F1 | Murine Melanoma | 24.22 | [1] |

Inferred Apoptotic Signaling Pathways

While direct studies on the apoptotic pathways induced by this compound are lacking, the mechanisms of its analogs, particularly Kazinol A and C, have been elucidated and suggest potential pathways for this compound.

-

AKT/BAD Pathway: Kazinol A has been shown to induce apoptosis by decreasing the phosphorylation of AKT, which in turn leads to a decrease in the phosphorylation of Bad (Bcl-2-associated death promoter).[2] This dephosphorylation allows Bad to heterodimerize with anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting apoptosis.

-

AMPK/mTOR Pathway: Kazinol A also modulates the AMPK/mTOR pathway, leading to autophagic cell death.[2] Activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) are key regulators of autophagy.

-

MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in regulating cell proliferation, differentiation, and apoptosis. The involvement of these pathways is a common mechanism for many natural anti-cancer compounds.

The following diagram illustrates the potential apoptotic signaling pathways that may be modulated by this compound, based on the known mechanisms of its analogs.

Figure 1: Inferred apoptotic signaling pathways of this compound.

Experimental Protocols: Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., A375P, B16F10)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO) for 24-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Figure 2: Workflow for the MTT cell viability assay.

Anti-Inflammatory Effects

Chronic inflammation is a key factor in the development of numerous diseases, including cancer. Flavonoids are well-known for their anti-inflammatory properties.

Inferred Anti-Inflammatory Signaling Pathways

While specific studies on this compound's anti-inflammatory mechanism are yet to be published, related compounds from Broussonetia species have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is plausible that this compound inhibits this pathway by preventing the degradation of IκBα.

The following diagram depicts the putative anti-inflammatory mechanism of this compound via the NF-κB pathway.

Figure 3: Postulated anti-inflammatory mechanism of this compound.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders.

Quantitative Data: Tyrosinase Inhibition by this compound

This compound has been identified as a potent inhibitor of tyrosinase. The IC50 value for its inhibitory activity against mushroom tyrosinase is presented below.

| Enzyme | Substrate | IC50 (µM) | Reference |

| Mushroom Tyrosinase | L-DOPA | 1.7 | [3] |

Mechanism of Tyrosinase Inhibition

Studies on related 1,3-diphenylpropanes from Broussonetia kazinoki suggest that these compounds act as competitive inhibitors of tyrosinase.[3] This indicates that they likely bind to the active site of the enzyme, competing with the natural substrate, L-DOPA.

Experimental Protocols: Tyrosinase Inhibition Assay

Materials:

-

96-well plates

-

Mushroom tyrosinase solution

-

L-DOPA solution (substrate)

-

This compound stock solution (dissolved in DMSO)

-

Phosphate buffer (pH 6.8)

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, this compound at various concentrations, and the tyrosinase solution.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding the L-DOPA solution.

-

Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals.

-

Calculate the initial velocity of the reaction for each concentration of this compound.

-

Determine the percentage of inhibition and the IC50 value.

Figure 4: Workflow for the tyrosinase inhibition assay.

Conclusion and Future Directions

This compound is a promising natural compound with significant cytotoxic and tyrosinase inhibitory activities. While direct evidence for its detailed mechanism of action is still emerging, studies on its structural analogs provide a strong basis for inferring its involvement in key signaling pathways such as AKT/BAD, AMPK/mTOR, MAPK, and NF-κB.

Future research should focus on elucidating the precise molecular targets and signaling cascades directly modulated by this compound. This will require comprehensive studies involving Western blotting to analyze the phosphorylation status and expression levels of key signaling proteins, as well as gene expression analyses. In vivo studies are also crucial to validate the therapeutic potential of this compound in animal models of cancer and inflammatory diseases. A deeper understanding of its mechanism of action will be instrumental in advancing this compound as a potential candidate for drug development.

References

Structural Elucidation of Kazinol F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazinol F, a prenylated 1,3-diphenylpropane, is a natural product isolated from plants of the Broussonetia genus, notably Broussonetia kazinoki and Broussonetia papyrifera.[1][2] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including potent tyrosinase inhibitory effects, making it a promising candidate for applications in cosmetics and therapeutics.[3][4] The structural determination of this compound is a critical step in understanding its chemical properties and mechanism of action. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the experimental protocols for its isolation and the spectroscopic techniques employed for its characterization. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate a clear and in-depth understanding of the process.

Isolation of this compound

This compound is typically isolated from the root bark of Broussonetia kazinoki through a multi-step process involving extraction, solvent partitioning, and chromatographic separation. A bioactivity-guided fractionation approach is often employed to isolate the active compounds.[3]

Experimental Protocol: Bioactivity-Guided Fractionation

-

Extraction: The dried and powdered root bark of Broussonetia kazinoki (650 g) is extracted with 94% ethanol (3 x 6 L) using sonication at room temperature. The ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.[3]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and butanol. The tyrosinase inhibitory activity of each fraction is assessed, with the dichloromethane fraction typically showing the most promising results.[3]

-

Column Chromatography (Silica Gel): The active dichloromethane fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate to yield multiple fractions.[3]

-

Column Chromatography (Sephadex LH-20): Fractions exhibiting high tyrosinase inhibitory activity are further purified using Sephadex LH-20 column chromatography with methanol as the eluent. This step serves to separate compounds based on their size and polarity, ultimately leading to the isolation of pure this compound.[3]

Spectroscopic Analysis and Structural Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Ultraviolet-Visible (UV) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR).

Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of this compound.

Expected Fragmentation Pattern: As a prenylated 1,3-diphenylpropane, the mass spectrum of this compound under electron ionization is expected to show characteristic fragmentation patterns. These include the loss of the prenyl groups (C₅H₉) and cleavage of the propane chain, leading to the formation of benzylic cations.

Ultraviolet-Visible (UV) and Infrared (IR) Spectroscopy

UV and IR spectroscopy provide information about the electronic transitions and functional groups present in the molecule.

| Spectroscopic Data | Observed Values |

| UV (in Methanol) | λmax at 224 and 284 nm |

| IR | νmax at 3320, 2941, 2832, 1449, 1022 cm⁻¹ |

The UV absorption maxima are characteristic of the phenolic chromophores present in the molecule. The IR spectrum indicates the presence of hydroxyl (-OH) groups (broad band around 3320 cm⁻¹), C-H stretching of alkyl groups (2941, 2832 cm⁻¹), and aromatic C=C bending (1449 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure of organic molecules. The complete assignment of the proton and carbon signals for this compound is achieved through the analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments.[3]

Table 1: ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Data for this compound in DMSO-d₆

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Ring A | ||

| 1' | 118.1 | |

| 2' | 154.4 | |

| 3' | 104.0 | 6.25 (d, 2.4) |

| 4' | 154.0 | |

| 5' | 125.1 | 6.14 (dd, 8.1, 2.4) |

| 6' | 128.1 | 6.76 (d, 8.1) |

| Propane Chain | ||

| 1 | 30.1 | 2.42 (t, 7.5) |

| 2 | 32.4 | 1.63 (m) |

| 3 | 32.9 | 2.35 (t, 7.9) |

| Ring B | ||

| 1'' | 130.0 | |

| 2'' | 114.1 | 6.42 (s) |

| 3'' | 143.0 | |

| 4'' | 141.4 | |

| 5'' | 128.6 | |

| 6'' | 127.3 | |

| Prenyl Group 1 | ||

| 7'' | 27.5 | 3.21 (d, 6.6) |

| 8'' | 124.1 | 4.99 (t, 6.6) |

| 9'' | 131.3 | |

| 10'' | 18.2 | 1.66 (s) |

| 11'' | 25.9 | 1.61 (s) |

| Prenyl Group 2 | ||

| 12'' | 25.9 | 3.08 (d, 6.2) |

| 13'' | 124.5 | 4.86 (t, 6.2) |

| 14'' | 129.9 | |

| 15'' | 18.2 | 1.64 (s) |

| 16'' | 25.7 | 1.61 (s) |

Note: The assignment of prenyl groups is interchangeable. Some proton signals were reported as overlapping multiplets.[3]

Visualization of the Structural Elucidation Workflow

The logical flow of experiments and data interpretation is crucial for the successful structural elucidation of a natural product.

References

Kazinol F: A Technical Phytochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazinol F is a naturally occurring prenylated polyphenol isolated from plant species of the Broussonetia genus, notably Broussonetia kazinoki and Broussonetia papyrifera (paper mulberry).[1][2] This compound belongs to the 1,3-diphenylpropane class of molecules and has garnered significant interest within the scientific community for its potent biological activities, particularly its well-documented inhibitory effects on tyrosinase, a key enzyme in melanin biosynthesis.[3][2] This technical guide provides a comprehensive overview of the phytochemical profile of this compound, including its chemical properties, quantitative biological activity, detailed experimental protocols for its isolation and analysis, and its proposed mechanism of action.

Phytochemical Profile

This compound is characterized by a 1,3-diphenylpropane backbone with two prenyl group substitutions. Its chemical identity has been confirmed through extensive spectroscopic analysis.

| Identifier | Value | Source |

| IUPAC Name | 5-[3-(2,4-dihydroxyphenyl)propyl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol | [4] |

| Molecular Formula | C₂₅H₃₂O₄ | [5][4] |

| Molecular Weight | 396.5 g/mol | [4] |

| CAS Number | 104494-35-1 | [5][4] |

| Chemical Class | Prenylated Polyphenol, 1,3-diphenylpropane | [2] |

| Natural Sources | Broussonetia kazinoki, Broussonetia papyrifera | [3][1][2] |

Quantitative Biological Activity: Tyrosinase Inhibition

This compound has been demonstrated to be a potent inhibitor of mushroom tyrosinase, affecting both the monophenolase and diphenolase activities of the enzyme. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

| Enzyme Activity | Substrate | IC₅₀ (µM) | Reference |

| Tyrosinase | L-tyrosine | 0.71 - 3.36 | [3][6] |

| Monophenolase | 17.9 | [2][7] | |

| Diphenolase | 26.9 | [2][7] |

Experimental Protocols

Isolation of this compound from Broussonetia kazinoki

The isolation of this compound is typically achieved through a bioactivity-guided fractionation process.[3]

-

Extraction: The dried and powdered root barks of Broussonetia kazinoki (650 g) are extracted with 94% ethanol (3 x 6 L) using sonication at room temperature. The combined ethanol extracts are then concentrated under reduced pressure.[8]

-

Solvent Partitioning: The concentrated extract is suspended in water and sequentially partitioned with hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and butanol. The CH₂Cl₂ fraction, which shows promising tyrosinase inhibitory effects, is selected for further purification.[8]

-

Column Chromatography: The CH₂Cl₂ extract is subjected to silica gel column chromatography, eluting with a gradient of hexane:EtOAc mixtures to yield multiple fractions.[8]

-

Purification: The active fractions are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to yield pure this compound.[8]

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.[3][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition, confirming the molecular formula of C₂₅H₃₂O₄.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the number and chemical environment of protons, revealing signals characteristic of aromatic protons, prenyl groups, and the propane linker.[8]

-

¹³C-NMR: Identifies the number of unique carbon atoms in the molecule.[8]

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of the complete chemical structure. For instance, Heteronuclear Multiple Bond Correlation (HMBC) is used to determine the positions of the prenyl groups on the aromatic rings.[3][8]

-

Mushroom Tyrosinase Inhibition Assay

The inhibitory activity of this compound on mushroom tyrosinase is quantified by measuring the formation of dopachrome from a substrate.[3]

-

Materials:

-

Mushroom tyrosinase (Sigma-Aldrich)

-

L-DOPA (10 mM)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add 20 µL of the test compound at various concentrations.

-

Add 40 µL of mushroom tyrosinase solution (30 U/mL) and 100 µL of phosphate buffer to each well.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding 40 µL of 10 mM L-DOPA to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 475 nm to determine the amount of dopachrome formed.

-

Kojic acid is used as a positive control.

-

-

Calculation: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_blank) - (A_sample - A_sample_blank) ] / (A_control - A_blank) * 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the concentration of this compound.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and bioactivity screening of this compound.

Proposed Anti-Melanogenesis Signaling Pathway

While the direct signaling pathway for this compound has not been fully elucidated, based on its potent tyrosinase inhibition and the known mechanisms of related compounds like Kazinol U, a proposed pathway involves the downregulation of key melanogenic enzymes.[5][7][9] Kazinol U has been shown to inhibit melanogenesis by activating AMP-activated protein kinase (AMPK), which in turn downregulates the Microphthalmia-associated transcription factor (MITF). MITF is the master regulator for the transcription of tyrosinase (TYR) and other tyrosinase-related proteins (TYRP1, TYRP2). It is plausible that this compound acts through a similar mechanism.

Conclusion

This compound is a well-characterized phytochemical with significant potential, particularly in the field of dermatology and cosmetology, due to its potent tyrosinase inhibitory activity. The established protocols for its isolation and analysis provide a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular mechanisms and signaling pathways modulated by this compound, as well as evaluating its efficacy and safety in more complex biological systems and preclinical models. This will be crucial for translating its promising in vitro activities into tangible therapeutic applications.

References

- 1. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

- 2. activeconceptsllc.com [activeconceptsllc.com]

- 3. Tyrosinase inhibition assay [bio-protocol.org]

- 4. 3.9. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kazinol U inhibits melanogenesis through the inhibition of tyrosinase‐related proteins via AMP kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

Anticancer Properties of Kazinols from Broussonetia Species: A Technical Overview with a Focus on Kazinol F

Disclaimer: Scientific literature providing in-depth data specifically on the anticancer properties of Kazinol F is currently limited. This guide therefore provides a comprehensive overview of the anticancer activities of the broader Kazinol family of compounds isolated from Broussonetia species, with the available information on this compound integrated where possible. The detailed mechanisms and quantitative data presented for other Kazinols (e.g., Kazinol A and C) may offer insights into the potential, yet unconfirmed, activities of this compound.

Introduction to Kazinols

Kazinols are a group of isoprenylated flavonoids isolated from plants of the genus Broussonetia, notably Broussonetia kazinoki and Broussonetia papyrifera. These compounds have garnered interest in the scientific community for their diverse biological activities, including potential as anticancer agents. This document synthesizes the available preclinical data on the cytotoxic and mechanistic properties of various Kazinols, intended for researchers and professionals in drug development.

Cytotoxic Activity of Kazinols

The primary measure of a compound's direct anticancer effect in vitro is its cytotoxicity against cancer cell lines, often quantified by the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not extensively documented, studies on related Kazinols demonstrate significant cytotoxic potential across various cancer types.

Table 1: IC50 Values of Kazinol Compounds Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Kazinol A | T24 | Human Bladder Cancer | < 50 | [1][2] |

| T24R2 (cisplatin-resistant) | Human Bladder Cancer | < 50 | [1][2] | |

| Kazinol C | HT-29 | Colon Cancer | Not explicitly stated, but shown to reduce viability at 60 µM | [3][4] |

| Kazinol Q | SCM-1 | Gastric Cancer | ~100 (in combination with Cu(II)) | [5] |

Note: The data for Kazinol A indicates a dosage range rather than a precise IC50 value. The effect of Kazinol C was observed at a specific concentration, and the study on Kazinol Q investigated its synergistic effects with copper.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on Kazinols. These protocols provide a framework for the in vitro assessment of their anticancer properties.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells (e.g., T24, T24R2, HT-29) are seeded in 96-well plates at a density of 5x10⁴ cells/mL and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of the Kazinol compound (e.g., Kazinol A) dissolved in a suitable solvent like DMSO, and incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Incubation: After treatment, 100 µL of 0.05% MTT in a suitable buffer (e.g., PBS) is added to each well, and the plate is incubated for 3 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., 10% SDS in 0.01N HCl).

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with the Kazinol compound for a specified duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AMPK, Cyclin D1), followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways and Mechanisms of Action

Research on Kazinols A and C has elucidated some of the molecular pathways through which they exert their anticancer effects. These mechanisms often involve the induction of apoptosis (programmed cell death) and autophagy, as well as cell cycle arrest.

Kazinol A: Induction of Apoptosis, Autophagy, and Cell Cycle Arrest

Kazinol A has been shown to induce cytotoxic effects in human bladder cancer cells through multiple mechanisms[1][2]:

-

G0/G1 Cell Cycle Arrest: Kazinol A treatment leads to a decrease in the expression of Cyclin D1 and an increase in p21, key regulators of the G0/G1 phase of the cell cycle.

-

Apoptosis Induction: This is mediated through the modulation of the AKT-BAD pathway.

-

Autophagy Induction: Kazinol A modulates the AMPK-mTOR pathway, a central regulator of cellular energy homeostasis and autophagy.

Caption: Signaling pathways modulated by Kazinol A in bladder cancer cells.

Kazinol C: AMPK-Mediated Apoptosis and Inhibition of Migration

Kazinol C has been demonstrated to activate AMP-activated protein kinase (AMPK) in colon cancer cells, leading to antitumor effects[3][4]:

-

AMPK Activation: Kazinol C induces the phosphorylation of AMPK, a key energy sensor in cells.

-

Induction of Apoptosis: The activation of AMPK is critical for Kazinol C-induced apoptosis.

-

Inhibition of Cell Migration: Kazinol C also inhibits cancer cell migration, an effect that is dependent on AMPK activation.

Caption: Kazinol C activates AMPK to induce apoptosis and inhibit migration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and characterization of the anticancer properties of a compound like this compound.

Caption: A generalized workflow for evaluating the anticancer potential of a natural compound.

Conclusion and Future Directions

The available evidence strongly suggests that Kazinol compounds isolated from Broussonetia species possess significant anticancer properties, primarily through the induction of cell cycle arrest, apoptosis, and autophagy. While the direct investigation of this compound is limited, the mechanistic insights gained from studying Kazinol A and C provide a strong rationale for its further evaluation.

Future research should focus on:

-

Isolation and Purification of this compound: To enable detailed biological and mechanistic studies.

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 of this compound against a broad panel of cancer cell lines.

-

In-depth Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound.

-

In Vivo Studies: Assessing the antitumor efficacy of this compound in animal models.

A thorough investigation into the anticancer properties of this compound is warranted and could lead to the development of a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic effects of kazinol A derived from Broussonetia papyrifera on human bladder cancer cells, T24 and T24R2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kazinol C from Broussonetia kazinoki activates AMP-activated protein kinase to induce antitumorigenic effects in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Kazinol Q from Broussonetia kazinoki Enhances Cell Death Induced by Cu(ll) through Increased Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Kazinol F: A Technical Whitepaper for Researchers

Introduction: Kazinol F, a prenylated flavonoid predominantly isolated from the root bark of Broussonetia species, is emerging as a compound of significant interest in the field of pharmacology, particularly for its potential anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory effects of this compound and its closely related analogues. The information presented herein is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents for inflammatory conditions. While direct research on this compound is nascent, this paper synthesizes data from studies on structurally similar kazinols to elucidate its probable mechanisms of action and therapeutic promise.

Core Anti-Inflammatory Mechanisms

The anti-inflammatory effects of kazinols, including the anticipated actions of this compound, are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The primary cellular targets are macrophages, which play a central role in the inflammatory response.

Inhibition of Nitric Oxide Production

A hallmark of the anti-inflammatory activity of kazinols is the potent inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[1][2] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key event in the pathogenesis of various inflammatory diseases.

Modulation of Pro-Inflammatory Cytokines

Kazinols are expected to suppress the expression and secretion of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This broad-spectrum inhibition of key inflammatory messengers underscores the therapeutic potential of these compounds.

Signaling Pathways

The anti-inflammatory effects of kazinols are orchestrated through the modulation of critical intracellular signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Studies on related kazinols strongly suggest that this compound inhibits this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB.[1]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, JNK, and ERK, is another crucial pathway in the inflammatory process.[4] Activation of MAPKs leads to the expression of various inflammatory mediators. Flavonoids, the class of compounds to which this compound belongs, are known to inhibit the phosphorylation of these kinases, thereby downregulating inflammatory responses.[5]

Quantitative Data on Anti-Inflammatory Effects of Related Kazinols

The following table summarizes the reported in vitro anti-inflammatory activities of kazinols structurally related to this compound. This data provides a strong basis for predicting the potential efficacy of this compound.

| Compound | Assay | Cell Line | Stimulant | IC50 (µM) | Reference |

| Kazinol B | Nitric Oxide Production | RAW 264.7 | LPS | 21.6 | [2] |

| Kazinol U | Nitric Oxide Production | RAW 264.7 | LPS | < 6 | [1] |

| Kazinol A | Nitric Oxide Production | RAW 264.7 | LPS | < 6 | [1] |

| Kazinol I | Nitric Oxide Production | RAW 264.7 | LPS | < 6 | [1] |

| Kazinol C | Nitric Oxide Production | RAW 264.7 | LPS | < 6 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are standard protocols for key in vitro assays used to evaluate the anti-inflammatory effects of compounds like this compound.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS; typically 1 µg/mL).

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed.

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat cells with varying concentrations of this compound for 24 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Collect the cell culture supernatant after treatment with this compound and LPS.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength and determine the cytokine concentration from the standard curve.

Western Blot Analysis

This technique is used to determine the protein levels of key components of the NF-κB and MAPK signaling pathways.

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38, etc.) overnight at 4°C.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence from studies on closely related kazinols provides a strong rationale for the investigation of this compound as a potent anti-inflammatory agent. Its anticipated ability to inhibit the production of key inflammatory mediators and modulate the NF-κB and MAPK signaling pathways positions it as a promising candidate for further research and development.

Future studies should focus on isolating and characterizing the specific anti-inflammatory effects of this compound to confirm the hypotheses presented in this guide. In vivo studies in animal models of inflammatory diseases will be crucial to validate its therapeutic potential and to assess its pharmacokinetic and safety profiles. The comprehensive data and detailed protocols provided herein are intended to facilitate these future research endeavors and accelerate the potential translation of this compound into a novel therapeutic for a range of inflammatory disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of nitric oxide production on LPS-activated macrophages by kazinol B from Broussonetia kazinoki - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Kazinol F as a Tyrosinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazinol F, a prenylated flavan isolated from Broussonetia kazinoki, has emerged as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This technical guide provides an in-depth overview of the current scientific understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations. Its activity as a competitive inhibitor of both the monophenolase and diphenolase functions of tyrosinase, coupled with its influence on key cellular signaling pathways that regulate melanogenesis, positions this compound as a promising candidate for the development of novel dermatological agents for hyperpigmentation disorders and as a valuable tool for research in this field.

Introduction

Melanin, the primary determinant of skin, hair, and eye color, is produced through a process called melanogenesis. While essential for protecting the skin from ultraviolet (UV) radiation, the overproduction or uneven distribution of melanin can lead to hyperpigmentary disorders such as melasma, freckles, and age spots. Tyrosinase, a copper-containing enzyme, plays a pivotal role in initiating melanogenesis by catalyzing the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents.

This compound, a natural compound extracted from the root bark of Broussonetia kazinoki, has demonstrated significant tyrosinase inhibitory activity[1][2][3]. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the inhibitory kinetics, cellular mechanisms, and relevant experimental methodologies associated with this compound.

Quantitative Data on Tyrosinase Inhibition

The inhibitory potency of this compound against mushroom tyrosinase has been quantified, demonstrating its efficacy in targeting both catalytic functions of the enzyme.

Table 1: Inhibitory Activity of this compound against Mushroom Tyrosinase

| Activity | IC50 (µM) | Reference |

| Monophenolase | 1.7 | [1][3] |

| Diphenolase | 1.7 | [1][3] |

Mechanism of Action

Enzyme Kinetics

Kinetic studies have elucidated that this compound acts as a competitive inhibitor of both the monophenolase and diphenolase activities of mushroom tyrosinase[1][3]. This indicates that this compound likely binds to the active site of the enzyme, competing with the natural substrates, L-tyrosine and L-DOPA.

Furthermore, this compound, along with other 1,3-diphenylpropanes from Broussonetia kazinoki, has been shown to exhibit simple reversible slow-binding inhibition against the diphenolase activity of tyrosinase[1][3]. This suggests a two-step inhibition mechanism where an initial enzyme-inhibitor complex is formed, which then undergoes a slower conformational change to a more tightly bound complex. While specific kinetic parameters for this compound's slow-binding inhibition are not yet fully detailed, a related compound, broussonin C, from the same plant, displayed the following kinetic parameters: k₃=0.0993 µM⁻¹min⁻¹, k₄=0.0048 min⁻¹, and Kᵢᵃᵖᵖ=0.0485 µM[1].

Cellular Signaling Pathways

Research on Kazinol U, a structurally similar prenylated flavan also from Broussonetia kazinoki, provides significant insight into the cellular mechanisms that are likely shared by this compound. Kazinol U has been shown to suppress melanogenesis by downregulating the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression[4][5]. This downregulation is achieved through the activation of two key signaling pathways: the AMP-activated protein kinase (AMPK) and the Mitogen-activated protein kinase (MAPK) pathways[4][5].

Activation of AMPK and MAPK (specifically ERK and JNK) leads to the phosphorylation and subsequent degradation of MITF. The reduction in MITF levels, in turn, decreases the transcription of its target genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (DCT/TYRP2), thereby inhibiting melanin synthesis[4][5][6].

Figure 1. Proposed signaling pathway for this compound-mediated inhibition of melanogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound as a tyrosinase inhibitor.

Mushroom Tyrosinase Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of this compound on mushroom tyrosinase activity.

-

Reagents and Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

This compound

-

Kojic acid (positive control)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare stock solutions of this compound and kojic acid in DMSO. Create a series of dilutions at various concentrations.

-

In a 96-well plate, add 20 µL of the test compound dilutions (this compound or kojic acid) or DMSO (for the control).

-

Add 40 µL of the mushroom tyrosinase solution to each well.

-

Add 100 µL of phosphate buffer to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 475 nm to quantify the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

-

Cell-Based Tyrosinase Activity Assay

This assay measures the effect of this compound on intracellular tyrosinase activity in a cellular context.

-

Cell Line: B16F10 murine melanoma cells

-

Reagents and Materials:

-

B16F10 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

-

This compound

-

L-DOPA

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 1% Triton X-100 in phosphate buffer with protease inhibitors)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Seed B16F10 cells in a 96-well plate and incubate until they reach 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Wash the cells with PBS.

-

Lyse the cells with cell lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant (e.g., using a BCA assay).

-

In a new 96-well plate, add an equal amount of protein from each sample.

-

Add L-DOPA solution to each well to initiate the enzymatic reaction.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 475 nm.

-

Normalize the tyrosinase activity to the protein concentration.

-

Figure 2. Workflow for the cell-based tyrosinase activity assay.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting the phosphorylation status of AMPK and MAPK proteins.

-

Reagents and Materials:

-

B16F10 cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat B16F10 cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer.

-

Determine protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Cytotoxicity Assay (MTT Assay)

This assay assesses the viability of cells after treatment with this compound.

-

Reagents and Materials:

-

B16F10 cells or normal human fibroblasts/keratinocytes

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate.

-

Treat with a range of this compound concentrations for 24-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the untreated control.

-

In Vivo and Safety Data

A study conducted on 24 male participants demonstrated that a lotion containing this compound produced a significant depigmenting effect against UVB-induced erythema on human skin[7]. Importantly, the lotion did not cause any skin irritation or sensitization, suggesting the safety of this compound for topical application[7]. In a study involving microbial transformation of this compound, the metabolites showed varying degrees of cytotoxicity against melanoma cell lines (A375P, B16F10, and B16F1), with some metabolites exhibiting moderate cytotoxicity[2].

Conclusion

This compound is a potent, naturally derived tyrosinase inhibitor with a multi-faceted mechanism of action. Its ability to competitively inhibit tyrosinase at the enzymatic level, combined with its capacity to modulate key signaling pathways (AMPK and MAPK) to reduce the expression of melanogenic genes, makes it a highly attractive compound for further investigation and development. The available data on its efficacy and safety in topical applications are promising. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study and application of this compound in the field of dermatology and cosmetology.

References

- 1. Tyrosinase inhibitory effects of 1,3-diphenylpropanes from Broussonetia kazinoki - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kazinol U inhibits melanogenesis through the inhibition of tyrosinase‐related proteins via AMP kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Antioxidant Potential of Kazinol F: A Technical Guide for Researchers

An In-depth Review of Radical Scavenging Activity, Cellular Effects, and Mechanistic Insights for Drug Development Professionals

Introduction

Kazinol F, a prenylated flavonoid isolated from the roots of Broussonetia kazinoki, has emerged as a compound of significant interest in the field of antioxidant research. Its unique chemical structure contributes to its potent radical scavenging and cytoprotective properties. This technical guide provides a comprehensive overview of the antioxidant potential of this compound, detailing its performance in various antioxidant assays, the experimental protocols for its evaluation, and insights into its potential mechanisms of action, including its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic applications of natural compounds.

Quantitative Antioxidant Activity of this compound and Related Compounds

The antioxidant activity of this compound and its structural analogs has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative overview of their radical scavenging capabilities.

| Compound/Extract | Assay | IC50/RC50 Value | Reference Compound | Reference Compound IC50/RC50 |

| Ethyl Acetate Fraction of B. kazinoki (contains Kazinols) | DPPH | 8.53 µg/mL (FSC50) | Not specified | Not specified |

| Kazinol A | DPPH | 41.4 µM | Not specified | Not specified |

| Kazinol E | DPPH | 33.4 µM | Not specified | Not specified |

| Isolated compounds from B. kazinoki (19 total) | DPPH | 5.8 - 252.8 µM (range) | Not specified | Not specified |

| Isolated compounds from B. kazinoki (19 total) | ABTS | 5.8 - 252.8 µM (range) | Not specified | Not specified |

Note: Specific IC50 values for isolated this compound in DPPH and ABTS assays are not yet consistently reported in the reviewed literature; the data from extracts and related kazinols suggest potent activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the standard protocols for the key antioxidant assays mentioned in this guide.

1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[1]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow. This change in absorbance is measured spectrophotometrically.[2]

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.2 mM) is prepared in methanol.[3]

-

Reaction Mixture: A specific volume of the test compound (this compound, dissolved in a suitable solvent like methanol or DMSO) at various concentrations is mixed with the DPPH solution.[3]

-

Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[3]

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[3]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound's concentration.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

The ABTS assay is another common method for assessing antioxidant capacity, applicable to both hydrophilic and lipophilic compounds.[4]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration and is measured spectrophotometrically.[5][6]

Protocol:

-

Generation of ABTS•+: An aqueous solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[3]

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[3]

-

Reaction Mixture: A small volume of the test compound (this compound) at various concentrations is added to a larger volume of the diluted ABTS•+ solution.

-

Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[7][8]

Principle: This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidant compounds can suppress this oxidation, leading to a reduction in fluorescence.[7][8]

Protocol:

-

Cell Culture: A suitable cell line, such as human hepatocarcinoma (HepG2) cells, is cultured in a 96-well plate.

-

Loading of Fluorescent Probe: The cells are incubated with DCFH-DA.

-

Treatment with Antioxidant: The cells are then treated with various concentrations of the test compound (this compound).

-

Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA unit is expressed as the equivalent of a standard antioxidant, such as quercetin.

Mechanistic Insights: The Nrf2-ARE Signaling Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a critical cellular defense mechanism against oxidative stress.[9] Many natural polyphenols exert their antioxidant effects by activating this pathway.[10][11]

Workflow of Nrf2-ARE Pathway Activation:

Caption: Proposed mechanism of Nrf2-ARE pathway activation by this compound.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds or those that induce a conformational change in Keap1, such as potentially this compound, can disrupt the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it forms a heterodimer with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant genes. This binding upregulates the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's antioxidant capacity. While direct evidence for this compound activating the Nrf2 pathway is still emerging, its structural characteristics as a polyphenol suggest it is a plausible mechanism of action that warrants further investigation.

Conclusion and Future Directions

This compound, a prenylated flavonoid from Broussonetia kazinoki, demonstrates significant antioxidant potential, as suggested by data from various in vitro assays performed on extracts and related compounds. Its ability to scavenge free radicals and potentially modulate cellular antioxidant defense pathways, such as the Nrf2-ARE system, makes it a compelling candidate for further research and development in the context of oxidative stress-related diseases.

For drug development professionals, future research should focus on several key areas:

-

Definitive Quantification: Establishing precise IC50 values for purified this compound in standardized DPPH, ABTS, and other relevant antioxidant assays.

-

Cellular Efficacy: Conducting comprehensive cellular antioxidant activity studies to determine its bioavailability and efficacy in a biological context.

-

Mechanism of Action: Elucidating the specific molecular mechanisms underlying its antioxidant effects, with a particular focus on confirming its role as an activator of the Nrf2-ARE pathway.

-

In Vivo Studies: Progressing to in vivo models to evaluate its pharmacokinetic profile, safety, and efficacy in preventing or treating diseases associated with oxidative stress.

By addressing these research gaps, the full therapeutic potential of this compound as a novel antioxidant agent can be realized.

References

- 1. media.neliti.com [media.neliti.com]

- 2. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Radical Scavenging and Cellular Antioxidant Activity of the Cocoa Shell Phenolic Compounds after Simulated Digestion | MDPI [mdpi.com]

An In-depth Technical Guide on the Modulation of Signaling Pathways by Kazinol F and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazinol F, a prenylated flavan isolated from the roots of Broussonetia kazinoki, is a member of a class of bioactive polyphenols with demonstrated therapeutic potential. While this compound itself is a potent tyrosinase inhibitor, its broader effects on cellular signaling are an emerging area of research. This technical guide synthesizes the current understanding of how this compound and structurally related kazinols modulate key signaling pathways, including the AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways. This document provides a comprehensive overview of the available data, detailed experimental protocols for assessing these effects, and visual representations of the signaling cascades to support further research and drug development efforts in oncology, inflammation, and dermatology.

Introduction to this compound

This compound is a natural polyphenol found in plants of the genus Broussonetia, which have a history of use in traditional medicine.[1][2] Structurally, it is a 1,3-diphenylpropane derivative with two prenyl groups.[1] This class of compounds, which includes this compound and its analogues such as Kazinol A, B, C, E, J, P, and U, has garnered significant interest for a variety of pharmacological activities, including anti-inflammatory, anti-cancer, antioxidant, and skin-whitening effects.[1][3][4][5] While research on the specific signaling mechanisms of this compound is still developing, studies on related kazinols and extracts of Broussonetia species provide a strong foundation for understanding its potential modes of action. These compounds are known to interact with and modulate several critical intracellular signaling pathways that are central to cellular homeostasis and disease.

Core Signaling Pathways Modulated by the Kazinol Family

The therapeutic effects of kazinols are largely attributed to their ability to modulate key signaling pathways that regulate cellular processes such as inflammation, proliferation, apoptosis, and metabolism. The primary pathways implicated are the AMPK, MAPK, and NF-κB cascades.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[6][7] Activation of AMPK can lead to the inhibition of anabolic processes and the stimulation of catabolic pathways to restore cellular energy balance. In the context of disease, AMPK activation is often associated with anti-cancer and anti-inflammatory effects.[4][6]

Several kazinols have been identified as potent activators of AMPK:

-

Kazinol C has been shown to induce phosphorylation of AMPK in HT-29 colon cancer cells, which is critical for its pro-apoptotic and anti-migratory effects.[6][7]

-

Kazinol U induces AMPK phosphorylation, which contributes to its anti-melanogenic effects.[8][9]

-

Extracts of Broussonetia papyrifera containing Kazinol J have been shown to activate AMPK, leading to the suppression of pro-inflammatory responses in adipocytes.[4][5]

The activation of AMPK by kazinols suggests a therapeutic potential for these compounds in metabolic diseases and cancer.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[8][10][11] Dysregulation of MAPK signaling is a hallmark of many cancers and inflammatory diseases. The kazinol family exhibits diverse modulatory effects on this pathway:

-

Kazinol U induces the phosphorylation of JNK, which is involved in its anti-melanogenic properties.[8][9]

-

Kazinol E has been identified as a specific inhibitor of ERK, leading to a reduction in the breast cancer stem-like cell population.[12]

-

Kazinol P promotes myogenic differentiation through the activation of p38 MAPK.[10]

-

Kazinol B has been found to inhibit the JNK signaling pathway, thereby protecting hepatocytes from hypoxia/reoxygenation-induced injury.[11]